molecular formula C15H17ClN2O B2807925 1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea CAS No. 42785-87-5

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea

Cat. No. B2807925
CAS RN: 42785-87-5
M. Wt: 276.76
InChI Key: FYSZHTLQAAFJFW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea, also known as CPP-109, is a small molecule that has been studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 acts as an inhibitor of the enzyme histone deacetylase (HDAC), which has been implicated in the regulation of gene expression and the formation of long-term memories. In

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Performance: A study by Mistry et al. (2011) evaluated the efficacy of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Although the specific compound "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" was not directly investigated, related urea derivatives demonstrated significant corrosion inhibition capabilities. This suggests potential applications of similar compounds in protecting metals against corrosion in acidic environments (Mistry, Patel, Patel, & Jauhari, 2011).

Electronic and Optical Properties

  • Electronic and Optical Properties: Shkir et al. (2018) explored the electronic, optical, and nonlinear optical properties of a chalcone derivative, highlighting the importance of such compounds in optoelectronic device fabrication. This aligns with potential research interests in the optical properties of "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" for similar applications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

Environmental Impact

  • Environmental Occurrence of Urea Derivatives: Halden and Paull (2004) reported on the environmental detection of triclocarban, a related chlorophenyl urea compound, emphasizing the need for analytical techniques to monitor such substances due to their potential environmental impacts. This underscores the importance of understanding the environmental fate and behavior of related compounds, including "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" (Halden & Paull, 2004).

Photodegradation and Toxicity

  • Photodegradation Studies: Research by Guoguang et al. (2001) on the photodegradation of a similar urea compound provides insights into the environmental persistence and potential toxicity of photodegradation products. Such studies are vital for assessing the environmental safety of "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea" and related chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).

Anticonvulsant Effects

  • Anticonvulsant Activity: A study by Vengerovskii et al. (2014) examined the effects of a urea derivative with anticonvulsant properties on bioelectric activity and ion content in brain structures. While focusing on a different urea compound, the research highlights the potential of urea derivatives, including "1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea," in modulating neuronal activity for therapeutic purposes (Vengerovskii, Vaizova, Smagina, & Khudoleĭ, 2014).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-ethynylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-2-15(9-4-3-5-10-15)18-14(19)17-13-8-6-7-12(16)11-13/h1,6-8,11H,3-5,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSZHTLQAAFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea

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